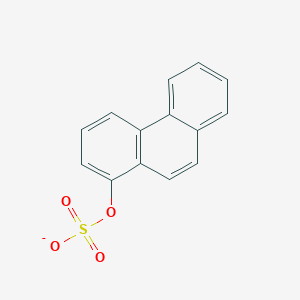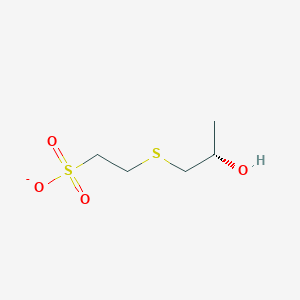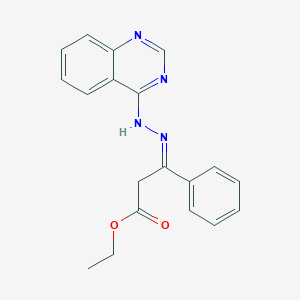
PD 132002
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including hydroxyl, amino, and sulfonyl groups, which contribute to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD 132002 typically involves multi-step organic synthesis. The process may include:
Formation of the cyclohexylmethyl intermediate: This step involves the reaction of cyclohexylmethyl bromide with a suitable nucleophile to form the cyclohexylmethyl intermediate.
Introduction of the dihydroxyhexyl group: The intermediate is then reacted with a dihydroxyhexyl derivative under specific conditions to introduce the dihydroxyhexyl group.
Coupling with the morpholinylsulfonyl derivative: The resulting compound is coupled with a morpholinylsulfonyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of amino and sulfonyl groups suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its complex structure and functional groups could make it a candidate for drug development, particularly in the areas of cancer, inflammation, or infectious diseases.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart specific properties to materials or enhance the efficiency of catalytic processes.
Wirkmechanismus
The mechanism of action of PD 132002 depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups could form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups, such as:
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate analogs: These compounds have similar structures but may differ in the substituents on the cyclohexylmethyl or dihydroxyhexyl groups.
Other amino acid derivatives: Compounds with similar amino acid backbones but different side chains or functional groups.
Uniqueness
The uniqueness of PD 132002 lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C31H50N4O9S |
|---|---|
Molekulargewicht |
654.8 g/mol |
IUPAC-Name |
methyl 3-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C31H50N4O9S/c1-21(2)18-26(36)28(37)24(19-22-10-6-4-7-11-22)32-30(39)27(31(40)43-3)33-29(38)25(20-23-12-8-5-9-13-23)34-45(41,42)35-14-16-44-17-15-35/h5,8-9,12-13,21-22,24-28,34,36-37H,4,6-7,10-11,14-20H2,1-3H3,(H,32,39)(H,33,38)/t24-,25-,26-,27?,28+/m0/s1 |
InChI-Schlüssel |
IEWAGORIVPFRDB-KDPBSHNGSA-N |
Isomerische SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)C(C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)O |
Kanonische SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)O |
Synonyme |
3-((1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)amino)-N-(N-(4-morpholinosulfonyl)phenylalanyl)-3-oxo-DL-alanine methyl ester PD 132002 PD-132002 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate](/img/structure/B1240871.png)
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)


![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)





![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)
